molecular formula C9H10Cl3N B1458893 1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1384799-76-1

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Cat. No. B1458893
M. Wt: 238.5 g/mol
InChI Key: NEWIGHBGVLJPHZ-UHFFFAOYSA-N
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Description

“1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1807934-05-9 . It has a molecular weight of 238.54 . The IUPAC name for this compound is (1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Cyclopropane Derivatives in Drug Development

Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring : This review focuses on the methods for the transformation of cyclopropane derivatives, highlighting the oxidation of methylene group activated by an adjacent cyclopropane as a direct approach towards carbonylcyclopropanes. It discusses the use of various oxidants and the impact of structural parameters on the distribution of oxidation products, underlining the role of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).

Analytical Techniques

Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins : This extensive review covers the use of the ninhydrin reaction, which is pertinent to the analysis of primary amino groups forming Ruhemann's purple. Although not directly related to "1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride," understanding the ninhydrin reaction is crucial for analyzing compounds containing amino groups, which could include cyclopropane derivatives in agricultural and biomedical sciences (Friedman, 2004).

Environmental Impact of Organochlorine Compounds

Occurrence and Toxicity of Antimicrobial Triclosan and by-Products in the Environment : Though not directly related, this review provides insights into the environmental impact and toxicity of organochlorine compounds like triclosan, which shares structural similarities with chlorophenyl compounds. It discusses the persistence, bioaccumulation, and potential toxic effects of these compounds, which could be relevant for understanding the environmental aspects of similar chlorinated compounds (Bedoux et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(2,6-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWIGHBGVLJPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=CC=C2Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)cyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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